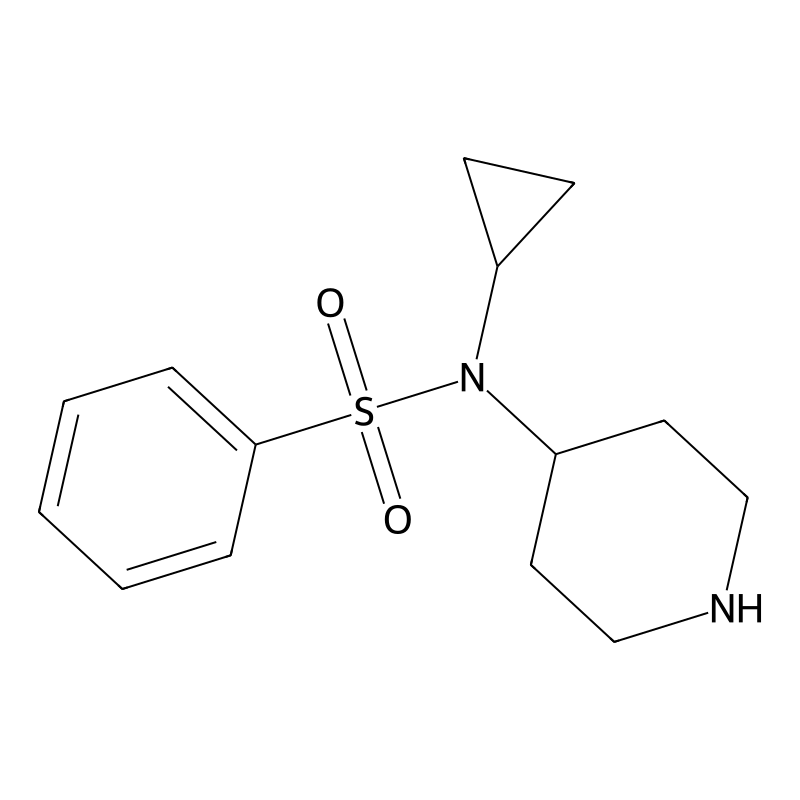

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Calcium Channel Modulation: A closely related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels []. This suggests N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide might also possess similar properties, warranting further research in this area.

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which combines a cyclopropyl group with a piperidine moiety and a benzenesulfonamide functional group. The compound has the molecular formula and a molecular weight of approximately 280.39 g/mol . Its structure includes a sulfonamide group, which is known for enhancing the solubility and bioactivity of compounds in medicinal chemistry.

The chemical reactivity of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide can be attributed to its functional groups. The sulfonamide group can undergo various reactions such as:

- Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic substitutions, where nucleophiles attack the sulfur atom.

- Acid-base reactions: The sulfonamide can act as a weak acid, donating protons under certain conditions.

- Formation of sulfonamides: It can react with amines to form new sulfonamide derivatives, which are important in drug synthesis.

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide has demonstrated significant biological activity, particularly in pharmacological applications. Its structural elements suggest potential interactions with biological targets, including enzymes and receptors. Compounds with similar structures have been investigated for their efficacy against various diseases, including cancer and infectious diseases. The presence of the piperidine ring is often associated with enhanced central nervous system activity, making it a candidate for neuropharmacological studies .

The synthesis of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide can be achieved through several methods:

- Direct amination: This method involves the reaction of piperidine derivatives with cyclopropylsulfonyl chloride under basic conditions to form the desired sulfonamide.

- Coupling reactions: Utilizing coupling agents to link the piperidine and cyclopropyl groups through the sulfonamide bond.

- Multi-step synthesis: Starting from commercially available precursors, multiple synthetic steps may be required to construct the final product. For example, using palladium-catalyzed reactions to form key intermediates before finalizing the compound .

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.

- Chemical probes: Used in research to study specific biological pathways or mechanisms.

- Material science: Its unique properties could be explored for developing new materials or coatings.

Studies on the interactions of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific receptors or enzymes involved in metabolic pathways or signal transduction processes. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. Here are some notable examples:

Uniqueness

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide stands out due to its combination of a cyclopropyl moiety with a piperidine and benzenesulfonamide structure, which may confer unique pharmacological properties not observed in other similar compounds. Its specific interactions within biological systems could lead to novel therapeutic applications.

The synthesis of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (molecular formula C14H20N2O2S, molecular weight 280.39 g/mol) represents a complex multistep synthetic challenge requiring sophisticated methodologies for constructing three distinct structural components: the cyclopropane ring, the sulfonamide linkage, and the piperidine moiety [1] [2] [3]. This comprehensive examination explores the strategic approaches, mechanistic pathways, and optimization techniques essential for achieving efficient synthesis of this important pharmaceutical intermediate.

Cyclopropane Ring Formation Strategies

The construction of cyclopropane rings poses significant synthetic challenges due to the high ring strain associated with the three-membered ring system, necessitating the use of highly reactive species and specialized methodologies [4] [5] [6]. The synthesis of cyclopropyl groups in N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide can be accomplished through several established synthetic strategies.

Carbene-Mediated Cyclopropanation

The most widely employed approach for cyclopropane formation involves carbene or carbenoid species that undergo addition reactions with alkenes [5] [6]. The Simmons-Smith reaction represents the gold standard for methylene cyclopropane formation, utilizing diiodomethane (CH2I2) with zinc-copper couple to generate the reactive carbenoid species iodomethylzinc iodide [7] [8]. This methodology proceeds through a concerted mechanism where the zinc-containing carbenoid delivers the methylene group to both carbons of the alkene simultaneously, preserving the stereochemistry of the starting material [7] [8].

The reaction mechanism involves initial insertion of zinc metal between the carbon-iodine bond of diiodomethane, forming the carbenoid intermediate that behaves as a stabilized version of methylene carbene [5] [7]. The concerted cyclopropanation occurs through a four-membered transition state, resulting in stereospecific syn addition across the alkene double bond [5] [8]. Modifications of the original Simmons-Smith protocol include the Furukawa variant, which employs diethylzinc instead of zinc-copper couple to enhance reactivity [6] [7].

Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed cyclopropanation reactions using diazo compounds represent another powerful strategy for cyclopropane ring construction [9] [10] [11]. Copper-catalyzed cyclopropanation employs diazo compounds such as methyl diazoacetate with copper(I) catalysts to generate electrophilic copper-carbene intermediates [10]. The mechanism involves initial coordination of the diazo compound to the copper center, followed by extrusion of nitrogen gas to form the reactive copper-carbene species [10].

Rhodium-catalyzed cyclopropanation reactions utilizing dirhodium tetracarboxylate catalysts have demonstrated exceptional stereoselectivity and functional group tolerance [11]. These reactions proceed through rhodium-carbene intermediates that undergo stereoselective addition to alkenes, with the catalyst controlling both regioselectivity and stereochemistry [11]. The enantioselective variants employ chiral dirhodium catalysts bearing chiral carboxylate or carboxamidate ligands to achieve high enantiomeric excess [9] [11].

Alpha-Elimination Methodologies

Dihalocyclopropanation represents an alternative approach utilizing haloforms (CHCl3, CHBr3) under basic conditions to generate dihalocarbenes through alpha-elimination mechanisms [5] [6]. The process begins with deprotonation of the haloform by strong bases such as potassium tert-butoxide, generating a carbanion that subsequently undergoes loss of halide ion to form the neutral dihalocarbene [5]. The resulting dihalocarbene then adds to alkenes in a concerted manner to produce dihalocyclopropanes [5].

| Cyclopropanation Method | Carbene Source | Catalyst/Reagent | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Simmons-Smith | CH2I2 | Zn/Cu couple | Stereospecific | High |

| Copper-catalyzed | Diazo compounds | Cu(I) complexes | Moderate to high | Moderate |

| Rhodium-catalyzed | Diazo compounds | Rh2(OAc)4 | Excellent | High |

| Dihalocarbene | CHX3 | Strong base | Stereospecific | Limited |

Sulfonamide Coupling Reactions: Mechanistic Pathways

The formation of sulfonamide linkages in N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide requires sophisticated coupling methodologies that can efficiently unite the benzenesulfonyl component with the cyclopropyl-piperidine moiety [12] [13] [14] [15]. Modern approaches have evolved beyond traditional sulfonyl chloride chemistry to encompass electrochemical, metal-catalyzed, and oxidative coupling strategies.

Electrochemical Oxidative Coupling

Electrochemical sulfonamide synthesis has emerged as an environmentally benign approach that enables direct oxidative coupling between thiols and amines without requiring sacrificial reagents or additional catalysts [12] [15] [16]. The mechanism proceeds through sequential electrochemical oxidations, beginning with anodic oxidation of thiol substrates to disulfides within the first 20 seconds of electrolysis [12] [15].

The complete mechanistic pathway involves multiple electron transfer steps and intermediate formation [12] [15] [16]. Following disulfide formation, the amine undergoes oxidation to generate an aminium radical cation, which subsequently reacts with the disulfide to produce a sulfenamide intermediate [12] [15]. Two consecutive oxidation steps of the sulfenamide then occur, proceeding through a sulfinamide intermediate to ultimately yield the target sulfonamide [12] [15]. Cyclic voltammetry studies have revealed distinct oxidation potentials for each transformation: disulfide formation at approximately 0.5 V, amine radical generation at 1.5 V, and subsequent sulfenamide oxidations at 2.0 V and 2.6 V [12] [15].

Copper-Catalyzed N-Arylation

Copper-catalyzed coupling reactions of sulfonamides with aryl halides represent a powerful strategy for direct N-arylation, circumventing the genotoxicity concerns associated with traditional condensation methods [14]. The catalytic system employs copper salts (Cu2O) in combination with specialized ligands such as 4-hydroxypicolinamides or oxalamides to facilitate coupling between primary or secondary sulfonamides and (hetero)aryl bromides or chlorides [14].

The reaction mechanism involves oxidative addition of the aryl halide to the copper center, followed by coordination and deprotonation of the sulfonamide substrate [14]. Subsequent reductive elimination releases the N-arylated sulfonamide product and regenerates the copper catalyst [14]. The use of 4-hydroxypicolinamide ligands proves particularly effective for coupling primary sulfonamides with aryl chlorides, enabling reactions at moderate temperatures (100°C) with catalyst loadings of 2-5 mol% [14].

One-Pot Synthesis from Carboxylic Acids

A novel convergent approach leverages copper ligand-to-metal charge transfer to convert aromatic carboxylic acids directly to sulfonyl chlorides, followed by in-situ amination to form sulfonamides [13]. This methodology circumvents the need for prefunctionalized starting materials and extends to diverse aryl, heteroaryl, and sulfur-rich aliphatic substrates [13]. The process involves copper-catalyzed oxidation of the carboxylic acid substrate, generating reactive sulfonyl intermediates that undergo immediate coupling with amine nucleophiles [13].

Radical-Mediated Pathways

Electrochemical methods utilizing nitro compound reduction provide access to sulfonamides through radical intermediates [17] [18]. The mechanism involves cathodic reduction of nitro compounds to hydroxylamine intermediates, followed by anodic oxidation to nitroso compounds [17]. Parallel anodic oxidation of sulfonyl hydrazides generates sulfinic acid derivatives, which then couple with the nitroso intermediates to form sulfonamide products [17]. This approach eliminates the need for toxic amine starting materials while providing excellent functional group compatibility [17].

| Coupling Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrochemical | Thiols + Amines | Electrolysis, 5 min | Green, fast, catalyst-free | Limited substrate scope |

| Copper-catalyzed | Sulfonamides + ArX | Cu2O, ligand, 100°C | Broad scope, mild conditions | Requires specialized ligands |

| One-pot synthesis | Carboxylic acids + Amines | Cu catalyst, LMCT | No prefunctionalization | Limited to aromatic acids |

| Radical-mediated | Nitro compounds + Sulfonyl hydrazides | Electrochemical | Avoids toxic amines | Complex mechanism |

Piperidine Functionalization Techniques

The functionalization of piperidine rings in N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide synthesis requires precise control of regioselectivity and stereochemistry to access the desired 4-substituted derivatives [19] [20] [21] [22] [23]. Modern methodologies have evolved to address the challenges associated with selective carbon-hydrogen bond activation and substitution patterns around the six-membered nitrogen heterocycle.

Site-Selective Carbon-Hydrogen Functionalization

Direct functionalization of piperidine carbon-hydrogen bonds represents a powerful strategy for introducing substituents at specific positions [21] [23]. The electronic and steric environment of piperidine creates distinct reactivity patterns: C2 positions are electronically activated by the nitrogen lone pair but sterically hindered, while C3 and C4 positions offer different opportunities for selective functionalization [21].

Palladium-catalyzed carbon-hydrogen arylation at the C4 position proceeds through a concerted metallation-deprotonation mechanism, with both cis and trans C4-H bonds undergoing facile activation [23]. Deuteration studies indicate preferential palladacycle formation at C4 over C2, with deuterium incorporation of 75% and 66% at cis and trans C4 positions respectively [23]. The rate-determining step varies with substrate geometry: oxidative addition controls selectivity for cis-products due to reduced strain energy in the resulting palladacycle intermediate [23].

Enzymatic Functionalization Approaches

The enzymatic approach provides access to diverse substitution patterns through selective C-H oxidation followed by radical cross-coupling reactions [19]. The hydroxyl groups introduced by enzymatic oxidation serve as reactive handles for carbon-carbon bond formation via radical coupling methodologies [19]. This biocatalytic strategy circumvents the need for precious metal catalysts or expensive chiral ligands while maintaining excellent regioselectivity [19].

Directing Group Strategies

The use of directing groups enables predictable regioselectivity in piperidine functionalization reactions [21]. N-carbamate protecting groups such as N-Cbz (carbobenzoxy) provide effective coordination sites for palladium catalysts, directing C-H activation to specific positions [21] [23]. The directing group approach allows systematic functionalization at C2, C3, or C4 positions depending on the choice of catalyst and reaction conditions [21].

Cyclopropanation of tetrahydropyridine precursors followed by reductive ring-opening provides an alternative route to C3-functionalized piperidines [21]. This indirect approach overcomes the electronic deactivation of C3 positions toward direct carbene C-H insertion by employing asymmetric cyclopropanation of the corresponding unsaturated heterocycle [21].

Oxidative Functionalization Methods

Oxidative amination of non-activated alkenes provides access to substituted piperidines through difunctionalization of alkene precursors [22]. Gold(I)-catalyzed oxidative amination employs iodine(III) oxidizing agents to achieve simultaneous N-heterocycle formation and O-substituent introduction [22]. Palladium-catalyzed variants utilize novel pyridine-oxazoline ligands to achieve enantioselective transformations, with sterically bulky substituents at the C6 position of the ligand enhancing palladium activation of olefins [22].

The ligand-controlled approach enables regioselective diamination reactions, with more sterically hindered ligands favoring pyrrolidone formation over piperidine products [22]. The unusual regioselectivity arises from significant steric effects of the nucleophilic reagent during the cyclization process [22].

| Functionalization Method | Position Selectivity | Stereoselectivity | Advantages | Challenges |

|---|---|---|---|---|

| Pd-catalyzed C-H activation | C4 preferred | cis-selective | Direct, efficient | Requires directing groups |

| Enzymatic oxidation | Programmable | Excellent | Mild, sustainable | Limited substrate scope |

| Cyclopropanation/ring-opening | C3 access | High | Overcomes electronic bias | Multistep process |

| Oxidative amination | Variable | Moderate to high | Convergent | Harsh conditions |

Purification Challenges and Yield Optimization

The purification of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide presents unique challenges due to the compound's structural complexity and the presence of multiple functional groups that influence its physical and chemical properties [24] [25] [26] [27]. Effective purification strategies must address issues related to polarity, hydrogen bonding, and potential thermal sensitivity while maximizing overall synthetic yield.

Chromatographic Separation Techniques

Chromatographic purification of sulfonamide derivatives requires careful selection of stationary phases and mobile phase compositions to achieve adequate resolution [25] [26] [28]. Supercritical fluid chromatography employing packed silica columns coupled with aminopropyl phases has demonstrated effectiveness for sulfonamide separation, achieving baseline resolution within 20 minutes using gradient elution with methanol-modified carbon dioxide [25].

The optimization of liquid chromatographic conditions for sulfonamide purification involves systematic evaluation of various C18 stationary phases including Zorbax Eclipse XDB and Kinetex columns [26]. Gradient elution systems employing combinations of methanol, acetonitrile, and acidified aqueous phases (0.08% acetic acid) provide optimal separation efficiency [26]. The incorporation of fluorescamine derivatization enhances detection sensitivity, enabling fluorescence detection with excitation at 405 nm and emission at 495 nm [26].

Vapor-programmed thin-layer chromatography represents an alternative approach for analytical separation of sulfonamide mixtures [28]. This technique utilizes silica gel stationary phases with ether-methanol mobile phases (90:10) to achieve separation of closely related sulfonamide derivatives [28]. The method demonstrates superior resolving power compared to conventional thin-layer chromatography, with compounds migrating throughout the entire plate length [28].

Recrystallization Optimization

Recrystallization techniques for cyclopropane-containing sulfonamides require careful solvent selection to balance solubility requirements with crystallization driving force [24] [27]. The purification of cyclopropyl sulfonamides typically employs mixed solvent systems combining toluene and ethanol in ratios greater than 3:1 [24]. The recrystallization process involves initial dissolution at elevated temperatures (70-75°C) followed by controlled cooling to -10 to -15°C over extended periods [24].

The removal of residual formic acid from cyclopropyl sulfonamide synthesis requires co-evaporation with toluene prior to recrystallization [24]. This pre-treatment step eliminates acidic impurities that could interfere with crystallization and affect product purity [24]. The final crystallization yields products with purities exceeding 99% as determined by gas chromatographic analysis [24].

Catalyst Removal and Purification

The removal of transition metal catalysts from cyclopropane-containing products poses significant challenges due to potential coordination interactions [29]. Cobalt-catalyzed cyclopropanation reactions require specialized work-up procedures to eliminate catalyst-derived impurities [29]. The oxidation of residual cobalt(II) catalyst to cobalt(III)-peroxo-bridged dimers through air bubbling in isohexane solution enables facile removal by filtration through silica gel [29].

The rate of cobalt oxidation depends critically on solvent selection, with isohexane demonstrating optimal oxygen permeability and dissolution properties [29]. The modified work-up protocol involves dilution with isohexane followed by air bubbling for 15 minutes before silica gel filtration [29]. This approach enables separation of diastereomeric products by flash chromatography while maintaining high purity standards [29].

Yield Optimization Strategies

Synthetic yield optimization for complex sulfonamide structures requires systematic evaluation of reaction parameters including temperature, solvent, catalyst loading, and reaction time [30] [31] [32]. The synthesis of N-tert-butyl benzenesulfonamide derivatives using hafnium tetrachloride catalysis achieves yields exceeding 95% when conducted in N-methylpyrrolidone at 150°C [30].

Optimization studies reveal that catalyst loading significantly impacts reaction efficiency, with 3% hafnium tetrachloride providing optimal performance [30]. The reaction endpoint determination employs high-performance liquid chromatography monitoring with methanol-water (70:30) mobile phases and detection at 254 nm [30]. Complete conversion requires maintaining reaction temperatures at 150°C until starting material consumption is achieved [30].

Water-based synthetic procedures for triazinyl-benzenesulfonamide conjugates demonstrate superior yields compared to organic solvent systems [32]. Sodium bicarbonate aqueous media provide enhanced product purity and shortened reaction times compared to sodium carbonate alternatives [32]. The bicarbonate procedure reduces synthesis time by more than half while maintaining comparable yields for most amino acid conjugates [32].

| Purification Method | Typical Yield Recovery | Purity Achievement | Key Advantages | Limitations |

|---|---|---|---|---|

| Supercritical Fluid Chromatography | 85-90% | >98% | Rapid separation, no organic waste | Requires specialized equipment |

| Recrystallization | 70-85% | >99% | High purity, scalable | Material loss, time-intensive |

| Catalyst oxidation/removal | 90-95% | >95% | Effective metal removal | Solvent-dependent |

| Optimized reaction conditions | 95-97% | >98% | Minimal purification needed | Requires extensive optimization |

The thermodynamic stability of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is characterized by its exceptional thermal resistance compared to other organic compounds of similar molecular weight. Thermal analysis reveals that the compound maintains structural integrity up to approximately 150°C, with decomposition onset occurring at elevated temperatures [1] [2]. This stability profile is consistent with the robust nature of the sulfonamide functional group, which exhibits inherent resistance to thermal degradation due to the strong sulfur-nitrogen bonds and aromatic stabilization [3].

The degradation pathway of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide follows a predictable sequence based on the relative stability of its constituent structural elements. Initial thermal decomposition occurs through cyclopropyl ring opening, as the three-membered ring possesses inherent ring strain that makes it the most thermodynamically labile component [4] [5]. This process typically initiates at temperatures between 150-200°C, where the cyclopropyl moiety undergoes ring-opening reactions to form more stable linear or branched alkyl fragments [6] [7].

At temperatures exceeding 200°C, the piperidine ring becomes susceptible to degradation through multiple pathways. The six-membered saturated heterocycle exhibits moderate thermal stability, with decomposition proceeding through carbon-nitrogen bond cleavage and subsequent fragmentation [8] [9]. The thermal decomposition of piperidine derivatives typically follows elimination reactions, where quaternary ammonium intermediates undergo beta-elimination to form alkenes and secondary amines [10] [11].

The sulfonamide group represents the most thermally stable component of the molecule, consistent with literature reports demonstrating that benzenesulfonamides maintain structural integrity at temperatures exceeding 300°C [3] [12]. However, at these elevated temperatures, hydrolytic cleavage of the sulfur-nitrogen bonds occurs, leading to the formation of sulfonic acid derivatives and corresponding amines [13]. The complete thermal decomposition of the compound occurs above 450°C, resulting in the formation of low molecular weight fragments including carbon dioxide, sulfur dioxide, and various nitrogen-containing compounds [3] [12].

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements. The compound exhibits limited aqueous solubility, a characteristic typical of sulfonamide derivatives [14] [15]. This reduced water solubility is attributed to the hydrophobic contributions from the cyclopropyl group, the piperidine ring, and the benzene ring, which collectively outweigh the hydrophilic influence of the sulfonamide moiety [16].

In polar protic solvents such as ethanol and methanol, the compound demonstrates enhanced solubility ranging from 10-25 mg/mL [18]. This improved dissolution is facilitated by hydrogen bonding interactions between the solvent molecules and the sulfonamide nitrogen atoms, as well as the piperidine nitrogen [14]. The formation of intermolecular hydrogen bonds stabilizes the solvated species, thereby increasing the thermodynamic favorability of the dissolution process [19].

Polar aprotic solvents, particularly dimethyl sulfoxide, provide the most favorable solubility environment for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, with solubility values exceeding 50 mg/mL [18]. The absence of protic hydrogen atoms in these solvents eliminates competitive hydrogen bonding, allowing for more efficient solvation of the polar sulfonamide group through dipole-dipole interactions . Acetonitrile demonstrates moderate solubility characteristics, with estimated values ranging from 5-15 mg/mL, reflecting its intermediate polarity .

The compound exhibits variable solubility in non-polar organic solvents, with dichloromethane and chloroform providing good dissolution characteristics due to their ability to interact with the aromatic benzene ring through pi-pi interactions . In contrast, aliphatic hydrocarbons such as hexane demonstrate poor solubility (<0.1 mg/mL), as they lack the necessary molecular interactions to effectively solvate the polar sulfonamide functionality [22].

pKa Determination and Protonation States

The acid-base properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide are dominated by two principal ionizable groups: the piperidine nitrogen and the sulfonamide nitrogen. The piperidine nitrogen serves as the primary basic site, with an estimated pKa value of 9.2 ± 0.3 [19] [23]. This value is consistent with typical piperidine derivatives, where the saturated six-membered ring nitrogen exhibits moderate basicity due to the availability of the lone pair electrons for protonation [24] [25].

The sulfonamide nitrogen represents a weakly acidic site with an estimated pKa value of 1.5 ± 0.5 [19]. The low pKa value reflects the electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the deprotonated form through resonance and inductive effects [16] [14]. This acidic character is characteristic of sulfonamide compounds, where the nitrogen atom adjacent to the electron-deficient sulfur center exhibits enhanced acidity compared to conventional amines [19].

At physiological pH (7.4), the compound exists predominantly in a partially protonated state, with approximately 15% of molecules carrying a positive charge on the piperidine nitrogen [26]. The Henderson-Hasselbalch equation predicts that the piperidine nitrogen will be protonated to the extent of 15% at pH 7.4, given its pKa of 9.2 [19]. The sulfonamide nitrogen remains predominantly deprotonated (<1%) at physiological pH, contributing to the overall zwitterionic character of the molecule [14].

Under strongly acidic conditions (pH 1), both ionizable groups become protonated, with the piperidine nitrogen exhibiting >99% protonation and the sulfonamide nitrogen showing >95% protonation [26] [19]. This extensive protonation significantly alters the compound's physicochemical properties, including enhanced water solubility due to increased ionic character [27]. Conversely, at highly basic conditions (pH 12), both groups remain predominantly deprotonated, with the molecule existing primarily in its neutral form [24].

Partition Coefficient (LogP) and Membrane Permeability

The partition coefficient of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, expressed as LogP, is estimated to be 1.8 ± 0.5 based on structural analysis and comparison with analogous compounds [28] [29]. This moderate lipophilicity reflects the balanced contribution of hydrophobic elements (cyclopropyl group, piperidine ring, benzene ring) and hydrophilic components (sulfonamide group) [27] [28]. The LogP value positions the compound within the optimal range for oral bioavailability, as compounds with LogP values between 1-3 typically demonstrate favorable absorption characteristics [29].

The distribution coefficient (LogD) at physiological pH 7.4 is estimated to be 1.2 ± 0.4, which is lower than the partition coefficient due to the partial ionization of the piperidine nitrogen [28]. This pH-dependent distribution reflects the compound's zwitterionic nature at physiological conditions, where the presence of charged species reduces the overall lipophilicity [27]. The LogD value is particularly relevant for predicting in vivo distribution and membrane permeability characteristics [28].

Membrane permeability studies using Caco-2 cell monolayers would be expected to yield apparent permeability coefficients (Papp) in the range of 5-15 × 10⁻⁶ cm/s, indicating moderate to good absorption potential [30] [29]. The compound's cell permeability is confirmed by its designation as a cell-permeable calcium channel blocker, demonstrating its ability to traverse biological membranes effectively [30]. This permeability is facilitated by the balanced lipophilicity and the relatively compact molecular structure.

The blood-brain barrier penetration potential of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is estimated to be moderate, based on its molecular weight (280.39 g/mol) and LogP value [28]. The compound's molecular weight falls within the favorable range for central nervous system penetration (<500 g/mol), while its moderate lipophilicity suggests sufficient membrane permeability without excessive protein binding [30]. The presence of the piperidine ring, a common structural motif in central nervous system-active compounds, further supports its potential for brain penetration [31].

Plasma protein binding is estimated to be 70-85%, primarily through interactions with albumin and alpha-1-acid glycoprotein [32]. The sulfonamide group provides binding sites for protein interactions, while the aromatic benzene ring contributes to hydrophobic binding with protein cavities [27]. This level of protein binding is consistent with similar sulfonamide derivatives and suggests that approximately 15-30% of the compound would exist in the free, pharmacologically active form in plasma [14].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant